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Compound of Interest

Compound Name: 2-(4-Formylphenoxy)acetonitrile

Cat. No.: B112567 Get Quote

An In-Depth Technical Guide to 2-(4-Formylphenoxy)acetonitrile (C₉H₇NO₂) for Advanced

Research Applications

Introduction
2-(4-Formylphenoxy)acetonitrile is a bifunctional organic compound of significant interest to

the scientific community, particularly in the realms of medicinal chemistry and materials

science. Its molecular architecture, featuring a phenoxy ether scaffold functionalized with both

a reactive formyl (aldehyde) group and a versatile nitrile group, establishes it as a valuable

synthetic intermediate.[1] This guide, designed for researchers and drug development

professionals, provides a comprehensive overview of its core properties, a robust synthesis

protocol, an exploration of its chemical reactivity, and its applications as a molecular building

block.

Core Molecular Profile
The fundamental identity of a chemical compound is rooted in its structural and physical

properties. This data is critical for experimental design, stoichiometric calculations, and

analytical characterization.

Table 1: Chemical Identifiers and Properties
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Property Value Source(s)

Molecular Formula C₉H₇NO₂ [2][3]

Molecular Weight 161.16 g/mol [1][2][3]

CAS Number 385383-45-9 [2][3]

IUPAC Name
2-(4-

Formylphenoxy)acetonitrile
[4]

InChI
1S/C9H7NO2/c10-5-6-12-9-3-

1-8(7-11)2-4-9/h1-4,7H,6H2
[3]

InChIKey
RHOUEVUVWQOUMH-

UHFFFAOYSA-N
[3]

SMILES N#CCOC1=CC=C(C=C1)C=O

Table 2: Physical and Handling Data

Property Value Source(s)

Appearance Solid / Liquid

Boiling Point 146-148 °C at 0.1 mmHg [2][3][5]

Storage Conditions

Store at 2-8°C under an inert

atmosphere (Nitrogen or

Argon)

[1][3]

Synthesis and Mechanism
The most direct and industrially scalable approach to synthesizing 2-(4-
Formylphenoxy)acetonitrile is via the Williamson ether synthesis. This classical organic

reaction provides a reliable method for forming the key ether linkage.

Principle of Synthesis
The synthesis involves the nucleophilic substitution reaction between the phenoxide ion of 4-

hydroxybenzaldehyde and an electrophilic haloacetonitrile, typically chloroacetonitrile. A mild

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 11 Tech Support

https://www.matrixscientific.com/product/buy-2-4-formylphenoxyacetonitrile
https://www.chemicalbook.com/ChemicalProductProperty_EN_CB61500491.htm
https://www.benchchem.com/product/B112567
https://www.matrixscientific.com/product/buy-2-4-formylphenoxyacetonitrile
https://www.chemicalbook.com/ChemicalProductProperty_EN_CB61500491.htm
https://www.matrixscientific.com/product/buy-2-4-formylphenoxyacetonitrile
https://www.chemicalbook.com/ChemicalProductProperty_EN_CB61500491.htm
https://www.pschemicals.com/index.php?p=product&CAS_nr=385383-45-9&id=765365
https://www.chemicalbook.com/ChemicalProductProperty_EN_CB61500491.htm
https://www.chemicalbook.com/ChemicalProductProperty_EN_CB61500491.htm
https://www.matrixscientific.com/product/buy-2-4-formylphenoxyacetonitrile
https://www.chemicalbook.com/ChemicalProductProperty_EN_CB61500491.htm
https://en.huatengsci.com/product/2-(4-Formylphenoxy)acetonitrile.html
https://www.benchchem.com/product/B112567
https://www.chemicalbook.com/ChemicalProductProperty_EN_CB61500491.htm
https://www.benchchem.com/product/b112567?utm_src=pdf-body
https://www.benchchem.com/product/b112567?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b112567?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


base is required to deprotonate the phenolic hydroxyl group, thereby activating it as a potent

nucleophile.

Causality of Reagent Choice:

4-Hydroxybenzaldehyde: Serves as the aromatic backbone. Its phenolic proton is sufficiently

acidic (pKa ≈ 7.6) to be removed by a common, non-hydrolytic base like potassium

carbonate.[6][7]

Chloroacetonitrile: Acts as the electrophile. The chlorine atom is a good leaving group,

readily displaced by the phenoxide nucleophile.

Potassium Carbonate (K₂CO₃): A widely used base in this reaction type due to its low cost,

moderate reactivity, and ease of removal from the reaction mixture. It is strong enough to

deprotonate the phenol without causing unwanted side reactions with the aldehyde or nitrile

moieties.[8]

Acetone or Acetonitrile (Solvent): These polar aprotic solvents are ideal as they effectively

dissolve the reactants and facilitate the SN2 reaction mechanism without interfering with the

reaction chemistry.

Diagram of Synthetic Workflow
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Caption: Williamson ether synthesis workflow for 2-(4-Formylphenoxy)acetonitrile.

Detailed Experimental Protocol
This protocol describes a representative lab-scale synthesis. All operations should be

conducted in a well-ventilated fume hood.
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Reaction Setup:

To a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser,

add 4-hydroxybenzaldehyde (1.0 eq), potassium carbonate (2.0 eq), and acetone (10 mL

per gram of 4-hydroxybenzaldehyde).

Addition of Reagents:

Begin vigorous stirring to create a fine suspension.

Add chloroacetonitrile (1.2 eq) to the mixture dropwise via a syringe or dropping funnel.

Reaction Execution:

Heat the reaction mixture to reflux (approx. 56°C for acetone) and maintain for 12-18

hours.

Self-Validation: Monitor the reaction progress by Thin Layer Chromatography (TLC) using

a suitable eluent system (e.g., 3:1 Hexane:Ethyl Acetate). The disappearance of the 4-

hydroxybenzaldehyde spot indicates reaction completion.

Workup and Isolation:

Cool the mixture to room temperature and filter to remove the inorganic salts (K₂CO₃ and

KCl).

Wash the filter cake with a small amount of acetone.

Combine the filtrates and concentrate under reduced pressure using a rotary evaporator to

yield the crude product.

Dissolve the crude residue in ethyl acetate and transfer to a separatory funnel.

Wash the organic layer sequentially with 1M NaOH (to remove unreacted phenol), water,

and brine.

Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate

under reduced pressure.
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Purification:

Purify the resulting crude oil or solid by flash column chromatography on silica gel, eluting

with a gradient of hexane and ethyl acetate to afford the pure 2-(4-
Formylphenoxy)acetonitrile.

Chemical Reactivity and Synthetic Utility
The synthetic value of 2-(4-Formylphenoxy)acetonitrile stems from the orthogonal reactivity

of its two functional groups, allowing for selective transformations.[1]

Reactions of the Aldehyde Group
The formyl group is a classic electrophilic site, enabling numerous carbon-carbon and carbon-

heteroatom bond-forming reactions:

Oxidation: Can be oxidized to the corresponding carboxylic acid, 2-(4-

carboxyphenoxy)acetonitrile, using standard oxidants like potassium permanganate (KMnO₄)

or Jones reagent.

Reduction: Selective reduction to the benzyl alcohol, 2-(4-

(hydroxymethyl)phenoxy)acetonitrile, is readily achieved with mild reducing agents such as

sodium borohydride (NaBH₄).

Reductive Amination: Reaction with a primary or secondary amine in the presence of a

reducing agent (e.g., sodium triacetoxyborohydride, NaBH(OAc)₃) yields the corresponding

amine derivative.

Condensation Reactions: Serves as an electrophile in Wittig, Horner-Wadsworth-Emmons,

and Knoevenagel condensation reactions to form alkenes. It also forms Schiff bases (imines)

upon reaction with primary amines.[1][7]

Reactions of the Nitrile Group
The nitrile group offers a different set of synthetic possibilities:

Hydrolysis: Can be hydrolyzed under acidic or basic conditions to the corresponding

carboxylic acid or amide.
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Reduction: Can be reduced to a primary amine, 2-(4-formylphenoxy)ethan-1-amine, using

strong reducing agents like lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation.

Cyclization: The nitrile can act as an electrophile or participate in cycloaddition reactions,

making it a key component for the synthesis of nitrogen-containing heterocycles like

tetrazoles.[1]

Diagram of Chemical Reactivity
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Caption: Reactivity map showing transformations of the aldehyde and nitrile groups.

Applications in Research and Drug Development
The unique structure of 2-(4-Formylphenoxy)acetonitrile makes it a strategic precursor in

several high-value research areas.

Pharmaceutical Intermediate: The nitrile group is a common functional group in many

pharmaceuticals, and acetonitrile itself is a key reagent and solvent in the industry.[9][10][11]

This compound provides a scaffold that can be elaborated into more complex drug

candidates. Its dual handles allow for the sequential addition of different pharmacophoric

elements, facilitating the construction of compound libraries for high-throughput screening.[1]

Heterocyclic Synthesis: The ability to convert both the aldehyde and nitrile groups into

amines, acids, or other reactive handles makes this molecule an ideal starting point for
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constructing diverse heterocyclic ring systems (e.g., quinolines, benzimidazoles), which form

the core of countless bioactive molecules.

Materials Science: The combination of an aromatic ring and polar functional groups suggests

potential for use as a monomer or precursor in the development of novel polymers or

functional materials with specific electronic or optical properties.[9]

Safety and Handling
Proper handling of 2-(4-Formylphenoxy)acetonitrile is essential to ensure laboratory safety.

The compound is classified as hazardous.

Table 3: GHS Hazard and Safety Information

Category Information Source(s)

Pictogram GHS07 (Exclamation Mark)

Signal Word Warning

Hazard Statements

H302: Harmful if

swallowed.H315: Causes skin

irritation.H319: Causes serious

eye irritation.H335: May cause

respiratory irritation.

[1]

Precautionary Statements

P280: Wear protective

gloves/protective clothing/eye

protection/face

protection.P301+P312: IF

SWALLOWED: Call a POISON

CENTER/doctor if you feel

unwell.P305+P351+P338: IF

IN EYES: Rinse cautiously with

water for several minutes.

Remove contact lenses, if

present and easy to do.

Continue rinsing.
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Handling Recommendations:

Always use this chemical within a certified chemical fume hood.

Wear appropriate Personal Protective Equipment (PPE), including nitrile gloves, a lab coat,

and chemical safety goggles.

Avoid inhalation of dust or vapors and prevent contact with skin and eyes.

Store the container tightly sealed in a cool, dry, and well-ventilated area under an inert

atmosphere as recommended.[1][3]

Conclusion
2-(4-Formylphenoxy)acetonitrile is more than a simple organic molecule; it is a versatile

platform for chemical innovation. Its well-defined structure, accessible synthesis, and

orthogonal functional groups provide researchers with a powerful tool for constructing complex

molecular targets. From serving as a core fragment in drug discovery programs to a precursor

for novel materials, its potential applications are broad and significant, making it a compound of

considerable value to the scientific research community.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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